(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method includes the catalytic hydrogenation of 5-methyl-3-pyrrolidinone in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C) under mild conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, its chiral nature allows for selective interactions with enantioselective proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
- (3R,5R)-3,5-Dimethylmorpholine hydrochloride
- (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-3-pyrrolidinol dihydrochloride
Uniqueness
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the pyrrolidine ring. This combination of features allows for distinct interactions with biological targets and makes it a valuable compound in asymmetric synthesis and drug development .
Properties
IUPAC Name |
(3R,5R)-5-methylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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